(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a hydroxy group, a sulfonylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a sulfonyl chloride derivative to introduce the sulfonylamino group.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.
Methoxylation: Finally, the methoxy group is introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonylamino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-hydroxy-2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(2S,3R)-3-hydroxy-2-{[(4-nitrophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15NO6S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)/t7-,10+/m1/s1 |
InChI Key |
VJAHSOIECXJUPQ-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.